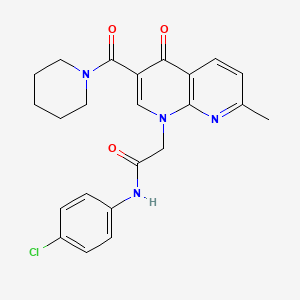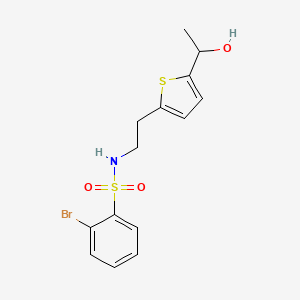![molecular formula C18H22N6O B2437369 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1206995-80-3](/img/structure/B2437369.png)
2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C18H22N6O and its molecular weight is 338.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Diversity and Synthesis
Three-Component Reaction Studies : Chen, Sun, Xie, and Yan (2016) studied the three-component reaction of secondary α-amino acids with dialkyl acetylenedicarboxylate and N-substituted maleimides, leading to functionalized pyrrolo[3,4-a]pyrrolizines and other derivatives. This research highlights the chemical diversity achievable with pyrazolo-pyrimidin compounds (Chen, Sun, Xie, & Yan, 2016).
Protecting Groups in Polymer Chemistry : Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for carboxylic acids in polymer chemistry. Such research indicates the potential utility of pyrazolo-pyrimidin derivatives in complex chemical syntheses (Elladiou & Patrickios, 2012).
Biochemical Applications and Complexation
- Complexation with Metal Ions : Mardani, Hakimi, Moeini, and Mohr (2019) explored the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to complexes with copper and cadmium. These complexes were characterized by various spectroscopic techniques, highlighting the potential of pyrazolo-pyrimidin derivatives in forming metal complexes (Mardani, Hakimi, Moeini, & Mohr, 2019).
Synthetic Chemistry and Drug Discovery
- Synthesis of Novel Derivatives : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study underscores the significance of pyrazolo-pyrimidin derivatives in medicinal chemistry (Rahmouni et al., 2016).
Polymorphism and Crystallography
- Crystallographic Study : Hakimi, Mardani, Moeini, Mohr, Schuh, and Vahedi (2012) conducted a crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative, contributing to the understanding of polymorphism in such compounds (Hakimi et al., 2012).
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-4-6-14(7-5-13)24-17-15(12-20-24)16(19-8-11-25)21-18(22-17)23-9-2-3-10-23/h4-7,12,25H,2-3,8-11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNBZDBQWLCZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2437286.png)


![N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2437291.png)
![2-methoxy-4-methyl-5-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2437296.png)




![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)


![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2437309.png)
